molecular formula C10H13Cl2N3O2 B1389598 3-(5-Amino-1H-benzoimidazol-2-YL)-propionic acid dihydrochloride CAS No. 1158308-31-6

3-(5-Amino-1H-benzoimidazol-2-YL)-propionic acid dihydrochloride

Cat. No.: B1389598
CAS No.: 1158308-31-6
M. Wt: 278.13 g/mol
InChI Key: PEGJKNSOWRSSRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Cl.Cl.Nc1ccc2[nH]c(CO)nc2c1 . The InChI key for this compound is LKZUGRVRZWCTEG-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a solid . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Safety and Hazards

This compound is classified as an eye irritant (Eye Irrit. 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety information includes the following precautionary statements: P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

3-(6-amino-1H-benzimidazol-2-yl)propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2.2ClH/c11-6-1-2-7-8(5-6)13-9(12-7)3-4-10(14)15;;/h1-2,5H,3-4,11H2,(H,12,13)(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGJKNSOWRSSRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=N2)CCC(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(5-Amino-1H-benzoimidazol-2-YL)-propionic acid dihydrochloride
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3-(5-Amino-1H-benzoimidazol-2-YL)-propionic acid dihydrochloride
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3-(5-Amino-1H-benzoimidazol-2-YL)-propionic acid dihydrochloride
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3-(5-Amino-1H-benzoimidazol-2-YL)-propionic acid dihydrochloride
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3-(5-Amino-1H-benzoimidazol-2-YL)-propionic acid dihydrochloride
Reactant of Route 6
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3-(5-Amino-1H-benzoimidazol-2-YL)-propionic acid dihydrochloride

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